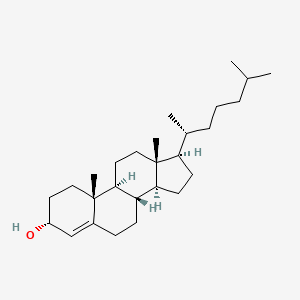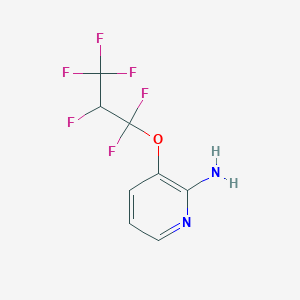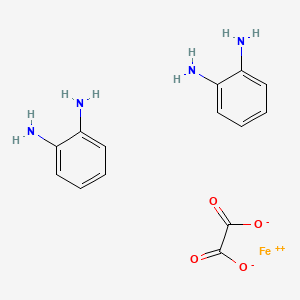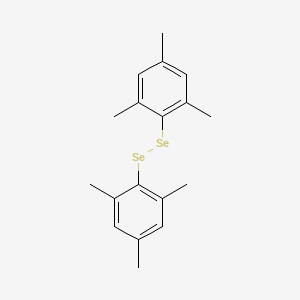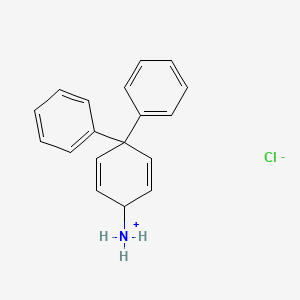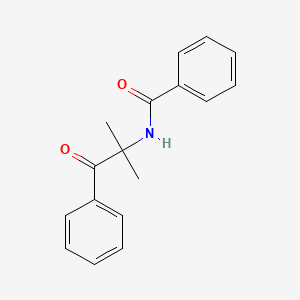
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is an organic compound with a complex structure that includes both a benzamide and a phenyl group
Métodos De Preparación
The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide typically involves the reaction of benzoyl chloride with 2-phenyl-2-propanol in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Análisis De Reacciones Químicas
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of photoinitiators and other functional materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved .
Comparación Con Compuestos Similares
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be compared with similar compounds such as 2-hydroxy-2-methylpropiophenone and 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone. These compounds share structural similarities but differ in their functional groups and chemical properties.
Propiedades
Número CAS |
56965-16-3 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-17(2,15(19)13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,20) |
Clave InChI |
PZQPMVQLTCLXNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
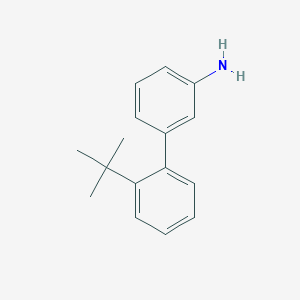
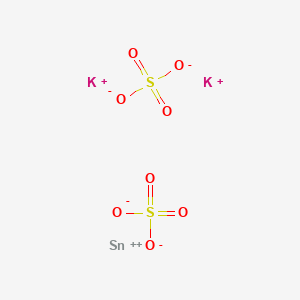
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
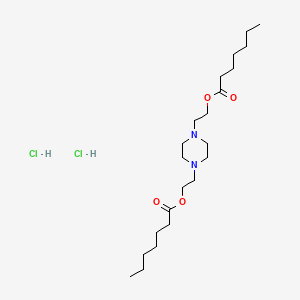
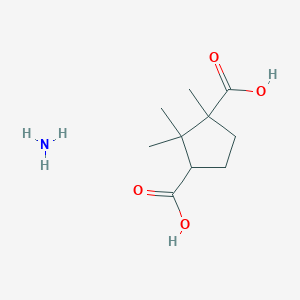
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
